molecular formula C9H4F2N2O2 B2856377 6,7-Difluoroquinazoline-2-carboxylic acid CAS No. 2306264-50-4

6,7-Difluoroquinazoline-2-carboxylic acid

Cat. No. B2856377
CAS RN: 2306264-50-4
M. Wt: 210.14
InChI Key: ARJZSZHPGQDYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Difluoroquinazoline-2-carboxylic acid is a chemical compound with the molecular formula C9H4F2N2O2 and a molecular weight of 210.14 .


Synthesis Analysis

The synthesis of this compound and its structural analogues has been reviewed in the literature . The synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core with two fluorine atoms at the 6 and 7 positions and a carboxylic acid group at the 2 position .

Advantages and Limitations for Lab Experiments

6,7-Difluoroquinazoline-2-carboxylic acid has several advantages as a potential therapeutic agent. It exhibits potent antitumor and antimicrobial activity and possesses anti-inflammatory and analgesic effects. This compound is also relatively easy to synthesize and has a low toxicity profile. However, there are also limitations to its use in lab experiments. This compound is relatively unstable and has a short half-life in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for the research on 6,7-Difluoroquinazoline-2-carboxylic acid. One possible direction is to further investigate its antitumor activity and potential use as a chemotherapeutic agent. Another direction is to explore its antimicrobial activity and potential use as an antibacterial or antifungal agent. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of more stable and potent derivatives of this compound may lead to the discovery of even more promising therapeutic agents.

Synthesis Methods

6,7-Difluoroquinazoline-2-carboxylic acid can be synthesized through various methods, including the reaction of 2,3-diaminopyridine with 2,3-difluorobenzoyl chloride, the reaction of 2,3-diaminopyridine with 2,3-difluorobenzonitrile, and the reaction of 2,3-diaminopyridine with 2,3-difluoro-4-nitrobenzoyl chloride. The most commonly used method for the synthesis of this compound involves the reaction of 2,3-diaminopyridine with 2,3-difluorobenzoyl chloride in the presence of a base such as triethylamine.

Scientific Research Applications

6,7-Difluoroquinazoline-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess antimicrobial activity against a wide range of pathogenic bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain.

Safety and Hazards

The safety and hazards associated with 6,7-Difluoroquinazoline-2-carboxylic acid are not explicitly mentioned in the available resources. It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

6,7-difluoroquinazoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2N2O2/c10-5-1-4-3-12-8(9(14)15)13-7(4)2-6(5)11/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJZSZHPGQDYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=NC2=CC(=C1F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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